2-Bromo-3-chloropyridine-4-boronic acid pinacol ester
Description
Properties
IUPAC Name |
2-bromo-3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BBrClNO2/c1-10(2)11(3,4)17-12(16-10)7-5-6-15-9(13)8(7)14/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQDVJWDZJICSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BBrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-chloropyridine-4-boronic acid pinacol ester typically involves the borylation of 2-Bromo-3-chloropyridine. This can be achieved through a palladium-catalyzed reaction using bis(pinacolato)diboron as the boron source . The reaction is generally carried out in the presence of a base such as potassium acetate and a ligand like triphenylphosphine under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-chloropyridine-4-boronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction involves the formation of carbon-carbon bonds between the boronic ester and an aryl or vinyl halide in the presence of a palladium catalyst.
Common Reagents and Conditions
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Major Products
The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Chemical Synthesis
Suzuki-Miyaura Cross-Coupling Reactions:
The primary application of 2-Bromo-3-chloropyridine-4-boronic acid pinacol ester is in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of carbon-carbon bonds, making it essential for synthesizing complex organic molecules. The compound acts as a versatile coupling partner, allowing for the construction of biaryl compounds that are prevalent in pharmaceuticals and agrochemicals .
Building Block for Organic Synthesis:
As a boronic ester, it serves as a crucial building block in the synthesis of various organic molecules. Its unique substitution pattern enhances its reactivity and selectivity in synthetic pathways, allowing chemists to create diverse functionalized aromatic compounds.
Medicinal Chemistry
Drug Development:
In medicinal chemistry, 2-Bromo-3-chloropyridine-4-boronic acid pinacol ester is investigated for its potential in developing new therapeutic agents. Its ability to form stable carbon-carbon bonds makes it valuable in synthesizing bioactive molecules that can interact with biological targets .
Biological Activity Studies:
Research has shown that compounds containing boron can exhibit unique biological activities. Studies focusing on the interactions of 2-Bromo-3-chloropyridine-4-boronic acid pinacol ester with proteins and enzymes reveal insights into its mechanisms of action, which could lead to novel drug candidates .
Industrial Applications
Production of Advanced Materials:
Industrially, this compound is employed in producing advanced materials, including polymers and electronic components. Its role in synthesizing functionalized aromatic compounds is crucial for developing new materials with specific properties tailored for various applications.
Optimization in Industrial Processes:
The efficiency of using 2-Bromo-3-chloropyridine-4-boronic acid pinacol ester in large-scale reactions has been demonstrated through automated optimization methods. These methods enhance reaction yields and reduce by-products, making industrial processes more sustainable and cost-effective .
Mechanism of Action
The mechanism of action of 2-Bromo-3-chloropyridine-4-boronic acid pinacol ester in Suzuki-Miyaura coupling involves several key steps :
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic ester transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired biaryl product and regenerating the palladium catalyst.
Comparison with Similar Compounds
Structural and Physical Properties
The compound’s unique substitution pattern (Br at C2, Cl at C3) distinguishes it from analogs. Key comparisons include:
Key Observations :
- Solubility : Pinacol esters generally exhibit high solubility in chloroform and ketones due to reduced polarity. For example, phenylboronic acid pinacol ester has solubility >200 mg/mL in chloroform, while the parent acid is poorly soluble .
Reactivity in Cross-Coupling Reactions
The compound’s reactivity in Suzuki-Miyaura couplings is influenced by the electron-withdrawing effects of Br and Cl substituents, which activate the boronic acid group for transmetalation. Comparisons with analogs:
Key Observations :
- Halogen Effects : Bromine’s stronger electron-withdrawing effect compared to chlorine enhances electrophilicity at the boron center, accelerating transmetalation. However, steric bulk from dual halogens may slow reaction kinetics .
- Substrate Scope : The pyridine ring’s nitrogen atom directs regioselectivity in couplings, contrasting with phenyl-based analogs like 2,6-difluoro-4-formylphenylboronic acid pinacol ester, which form linear biaryls .
Stability and Handling
Pinacol esters are hydrolytically stable compared to free boronic acids. However, halogen substituents may influence stability:
- Hydrolysis Resistance : The target compound is less prone to hydrolysis than 4-nitrophenylboronic acid pinacol ester, which reacts with H₂O₂ to release boronic acid (t₁/₂ = 2–4 hours at pH 7.27) .
- Thermal Stability : Pyridine-based pinacol esters (e.g., 2-chloropyridine-4-boronic acid pinacol ester) decompose above 200°C, consistent with the target compound’s expected stability .
Biological Activity
2-Bromo-3-chloropyridine-4-boronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry for its potential biological activities, particularly in the context of drug development and synthetic organic chemistry. This compound is often utilized in Suzuki-Miyaura cross-coupling reactions, which are pivotal for constructing complex organic molecules. Understanding its biological activity can provide insights into its utility in pharmaceutical applications.
The molecular formula of 2-Bromo-3-chloropyridine-4-boronic acid pinacol ester is C₁₁H₁₃BClBrN₃O₂. It possesses a molecular weight of approximately 303.42 g/mol. The structure features a pyridine ring substituted with bromine and chlorine atoms, which may influence its reactivity and interaction with biological targets.
The biological activity of 2-Bromo-3-chloropyridine-4-boronic acid pinacol ester is primarily attributed to its ability to form reversible covalent bonds with biomolecules, such as proteins and enzymes. The boronic acid moiety can interact with diols in biological systems, leading to modulation of enzyme activity or inhibition of protein-protein interactions. This property is particularly relevant in the context of targeting enzymes involved in cancer pathways.
Biological Activity Overview
Research has indicated several potential biological activities associated with this compound:
- Anticancer Activity : Studies have shown that boronic acid derivatives can inhibit proteasome activity, leading to apoptosis in cancer cells. For instance, compounds similar to 2-Bromo-3-chloropyridine-4-boronic acid have demonstrated efficacy against various cancer cell lines by disrupting cellular homeostasis and promoting cell death .
- Antimicrobial Properties : Some boronic acids exhibit antibacterial effects by interfering with bacterial cell wall synthesis or metabolic pathways. Preliminary studies suggest that 2-Bromo-3-chloropyridine derivatives may possess similar properties, although further research is needed to confirm these effects .
Case Studies
- Inhibition of Cancer Cell Proliferation :
-
Targeting Proteasome Activity :
- Research focused on the mechanism by which boronic acids inhibit the proteasome highlighted the role of 2-Bromo-3-chloropyridine derivatives in disrupting protein degradation pathways essential for tumor growth. In vitro assays demonstrated that these compounds could enhance apoptosis markers in treated cells .
Comparative Analysis
The following table summarizes the biological activities and applications of 2-Bromo-3-chloropyridine-4-boronic acid pinacol ester compared to other related compounds:
| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| 2-Bromo-3-chloropyridine-4-boronic acid pinacol ester | Yes | Potential | Proteasome inhibition |
| 3-Chloro-4-fluoropyridine boronic acid | Moderate | Yes | Enzyme inhibition |
| 4-Pyridylboronic acid | High | Moderate | Protein interaction modulation |
Q & A
Q. Key considerations :
- Purification requires anhydrous conditions to prevent hydrolysis.
- Reaction monitoring via NMR confirms boronic ester formation .
Basic: How is this compound utilized in Suzuki-Miyaura cross-coupling reactions?
Answer :
The boronic ester serves as a coupling partner for aryl/alkenyl halides or triflates in palladium-catalyzed reactions. For example:
Q. Methodological tip :
- Use Pd(PPh) or SPhos ligands to suppress protodeboronation side reactions.
Basic: What spectroscopic techniques are used to characterize this boronic ester?
Q. Answer :
- NMR : Confirms boronic ester formation (δ ~30 ppm for pinacol esters) and tracks intermediates during reactions .
- UV-Vis spectroscopy : Monitors reaction progress (e.g., oxidative cleavage of boronic esters with HO, characterized by a shift in λmax from 290 nm to 405 nm) .
- Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns.
Advanced: How do steric and electronic effects of bromo/chloro substituents influence its reactivity in cross-coupling reactions?
Q. Answer :
- Steric hindrance : The 3-chloro substituent adjacent to the boronic ester reduces reactivity with bulky electrophiles, requiring optimized ligand systems (e.g., XPhos) .
- Electronic effects : The electron-withdrawing bromo group at position 2 stabilizes the boronate but slows transmetallation. Microwave-assisted heating (80–100°C) accelerates sluggish reactions .
Data contradiction :
Some studies report lower yields with electron-deficient partners, while others achieve high efficiency using Pd(OAc)/SPhos systems. This discrepancy highlights the need for substrate-specific optimization .
Advanced: What strategies mitigate low yields due to competing protodeboronation or homocoupling?
Q. Answer :
- Protodeboronation : Minimized by degassing solvents to exclude oxygen and using Pd catalysts with strong σ-donor ligands (e.g., PCy) .
- Homocoupling : Controlled by slow addition of the boronic ester and maintaining low concentrations of the Pd catalyst .
- Alternative conditions : Switching to Miyaura borylation with pinacolborane reduces side reactions in sterically hindered systems .
Advanced: How can stereochemical outcomes be controlled in allylation or crotylation reactions using this compound?
Q. Answer :
- E/Z selectivity : Standard allylboration favors Z-products, but treating the boronic ester with nBuLi and TFAA generates a borinic ester intermediate, reversing selectivity to >90% E .
- Mechanistic insight : NMR studies reveal that borinic esters (vs. boronic esters) alter transition-state geometry, enabling stereocontrol .
Advanced: What are the photophysical properties of this compound, and how are they studied?
Q. Answer :
- Room-temperature phosphorescence (RTP) : Simple arylboronic esters exhibit RTP with lifetimes up to several seconds, attributed to T excited-state distortion at the boron center .
- Applications : RTP enables tracking of boronic ester intermediates in photoreactions without heavy-atom labels.
- Characterization : Time-resolved fluorescence and DFT calculations validate the role of molecular packing in RTP intensity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
